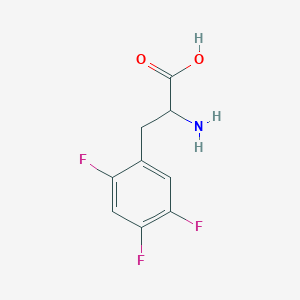

2-amino-3-(2,4,5-trifluorophenyl)propanoic Acid

Übersicht

Beschreibung

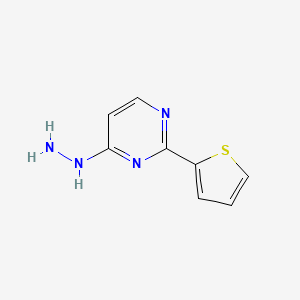

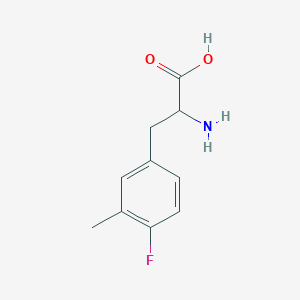

2-amino-3-(2,4,5-trifluorophenyl)propanoic Acid is a chemical compound with the molecular formula C9H8F3NO2 . It is also known as 3,4,5-trifluorophenylalanine . It is a solid substance .

Molecular Structure Analysis

The InChI code for this compound is 1S/C9H8F3NO2/c10-5-1-4 (2-6 (11)8 (5)12)3-7 (13)9 (14)15/h1-2,7H,3,13H2, (H,14,15) . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds .Physical And Chemical Properties Analysis

This compound is a solid substance . It should be stored in a dark place, in an inert atmosphere, at room temperature .Wissenschaftliche Forschungsanwendungen

Solubility and Thermodynamic Properties

- Study on Solubility : The solubility of Boc-(R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid, a compound closely related to 2-amino-3-(2,4,5-trifluorophenyl)propanoic acid, was measured in various solvents. The study found that higher temperatures increase the solubility of this compound in all tested solvents. This research has implications for the formulation and processing of compounds containing this compound (Fan et al., 2016).

Fluorescence Derivatization

- Fluorescence Derivatization of Amino Acids : A study explored the use of 3-(Naphthalen-1-ylamino)propanoic acid, structurally similar to this compound, for fluorescence derivatization of amino acids. The derivatized amino acids showed strong fluorescence, indicating potential applications in biological assays (Frade et al., 2007).

Asymmetric Hydrogenation in Drug Synthesis

- Synthesis of a Beta-Amino Acid Pharmacophore : Research on the asymmetric hydrogenation of enamines, including compounds related to this compound, has been conducted for the preparation of beta-amino acid pharmacophores. These pharmacophores are crucial in drug synthesis, indicating the potential application of this compound in pharmaceutical development (Kubryk & Hansen, 2006).

Brain Tumor Imaging

- Positron Emission Tomography (PET) for Brain Tumors : A variant of this compound was synthesized and evaluated for brain tumor imaging using PET. The study highlighted its potential as a novel class of radiolabeled amino acids for tumor imaging, demonstrating the relevance of this compound in diagnostic imaging (McConathy et al., 2010).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . Specific hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and washing thoroughly after handling (P264) .

Wirkmechanismus

Target of Action

It is known that phenylalanine, a similar compound, interacts with targets such as kynurenine–oxoglutarate transaminase 1 and corticoliberin .

Mode of Action

It is likely to interact with its targets in a manner similar to phenylalanine, which is known to catalyze the attachment of tyrosine to trna (tyr) in a two-step reaction .

Eigenschaften

IUPAC Name |

2-amino-3-(2,4,5-trifluorophenyl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F3NO2/c10-5-3-7(12)6(11)1-4(5)2-8(13)9(14)15/h1,3,8H,2,13H2,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWJFYJHCOWRRLR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)F)F)CC(C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.